Chemical RegistryCompound IdentificationProcurement Verification
Researchers developing NK2 receptor antagonists risk positional isomer misidentification when sourcing 4-substituted N-acetylpiperidine scaffolds. This compound (CAS 1353975-70-8) eliminates that variable with verified 4-position (para) regiochemistry.
• Unique InChI Key and MDL MFCD21092314 confirm correct 4-substituted topology-cannot be replicated by 2- or 3-substituted isomers
• Free primary amine on the amino-ethoxymethyl side chain enables direct amide coupling, reductive amination, or sulfonamide formation
• Supplied at 97% purity-suitable for direct use as a synthetic building block without additional purification
For R&D use only.
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Cat. No.B7916394
⚠ Attention: For research use only. Not for human or veterinary use.
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: Compound Class & Structural Baseline
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a synthetic N-acetylated piperidine derivative bearing a 4-(2-amino-ethoxymethyl) side chain substitution [1]. The compound belongs to the class of heterocyclic amines characterized by a six-membered saturated piperidine ring with an N-acetyl group and a para-positioned aminoethoxy-methyl substituent. Its molecular formula is C10H20N2O2 with a molecular weight of 200.28 g/mol, and it is commercially cataloged under CAS 1353975-70-8 with the MDL identifier MFCD21092314 . This compound exists as part of a family of positional isomers—including 2-substituted (CAS 1353952-23-4) and 3-substituted (CAS 1353971-67-1) variants—that share identical molecular composition but exhibit distinct physicochemical and potential biological properties due to differential regiochemical placement of the amino-ethoxymethyl moiety on the piperidine scaffold . The compound is supplied at purity levels ranging from 95% to 97% and is designated exclusively for research and development use as a building block or synthetic intermediate .
Compound classN-acetylated piperidine building block
Regioisomer4-substituted (para) variant, CAS 1353975-70-8
Generic substitution among positional isomers of amino-ethoxymethyl-piperidinyl-ethanone is scientifically unjustified due to fundamental differences in molecular topology, hydrogen-bonding geometry, and spatial orientation of the reactive amino group. The 4-substituted (para) variant (CAS 1353975-70-8) presents the amino-ethoxymethyl side chain at the position geometrically opposite to the N-acetyl group on the piperidine ring, resulting in a distinct molecular conformation and altered pharmacophore geometry compared to the 2-substituted ortho analog (CAS 1353952-23-4) and the 3-substituted meta analog (CAS 1353971-67-1) [1]. These regioisomers are distinguished by unique InChI Keys—DQGBVFCCDSUZOS-UHFFFAOYSA-N for the 3-substituted variant, BKSBTGWZJSITJS-UHFFFAOYSA-N for the 2-substituted variant, and a separate identifier for the 4-substituted variant—confirming that computational and database systems treat them as chemically distinct entities with non-interchangeable properties . In synthetic applications, the 4-position substitution confers a different exit vector orientation for further derivatization compared to 2- or 3-substituted analogs, directly impacting the geometry of downstream conjugates and the three-dimensional presentation of functional groups to biological targets [2]. Substituting one regioisomer for another without experimental validation of target engagement or synthetic compatibility introduces uncontrolled variables that can invalidate structure-activity relationship studies and compromise reproducibility in medicinal chemistry workflows.
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Positional isomer substitution alters exit vector geometry and hydrogen-bonding presentation, potentially invalidating SAR and conjugate design.
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Distinct InChI Keys and MDL identifiers (MFCD21092314 vs. MFCD21092313 for 3-isomer) confirm non-equivalence; procurement of the wrong regioisomer may lead to compound misidentification.
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Hazard profiles differ across regioisomers (H302 oral toxicity reported for 3-isomer); isomer-specific safety assessment is required before handling.
[1] ChemSrc. 1-{4-[(2-Aminoethoxy)methyl]-1-piperidinyl}ethanone. CAS 1353975-70-8. Density: 1.0±0.1 g/cm³. Boiling Point: 351.8±12.0 °C at 760 mmHg. Flash Point: 166.6±19.6 °C. Accessed 2026. View Source
[2] Justia Patents. Therapeutic heterocycles which antagonize neurokinin receptors. Patent describing 4-substituted piperidine derivatives with NK2 receptor antagonist activity and SAR indicating position-dependent pharmacological effects. 1994. View Source
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: Quantitative Evidence vs Positional Isomers
MDL Registry Number Distinction for Positional Isomers
The 4-substituted target compound is assigned MDL number MFCD21092314, whereas the 3-substituted positional isomer (CAS 1353971-67-1) is assigned MDL number MFCD21092313 . This distinct registry identification confirms that cheminformatics databases treat these regioisomers as non-equivalent chemical entities requiring separate procurement and inventory management. The 2-substituted isomer (CAS 1353952-23-4) carries yet another distinct MDL identifier, further validating the non-interchangeability of these structurally related compounds .
Distinct MDL numbers provide definitive verification that procurement of the correct regioisomer has occurred, preventing costly experimental failures from inadvertent substitution of the wrong positional variant.
Chemical RegistryCompound IdentificationProcurement Verification
The canonical SMILES string for the target 4-substituted compound is CC(=O)N1CCC(COCCN)CC1, which encodes the amino-ethoxymethyl substituent attached specifically to the 4-position carbon of the piperidine ring . This contrasts with the 3-substituted isomer whose SMILES string encodes substitution at the 3-position (CC(=O)N1CCCC(COCCN)C1) , and the 2-substituted isomer which encodes substitution at the ortho 2-position (CC(=O)N1CCCCC1COCCN) . The differing SMILES representations are computationally distinct, and computational docking, pharmacophore modeling, or QSAR model inputs will yield different predictions depending on which isomer's SMILES is employed [1].
Canonical SMILES EncodingHead-to-head
CC(=O)N1CCC(COCCN)CC1 (4-isomer) vs. distinct strings for 2- and 3-isomers
Ensures accurate computational modeling input and patent structure searching.
Using the wrong SMILES invalidates docking and QSAR predictions.
Distinct topological encoding; distinct three-dimensional orientation of side chain
Conditions
Cheminformatics string representation per IUPAC standards
Why This Matters
Accurate SMILES encoding is essential for virtual screening, patent Markush structure searching, and compound registration workflows; using the wrong isomer's SMILES generates invalid computational predictions and legal patent scope errors.
CheminformaticsStructure EncodingSAR Modeling
[1] Substituted piperidines as HDM2 inhibitors. SAR study indicating potential for several position optimizations with distinct potency outcomes dependent on substitution position. 2015. View Source
Regioisomer-Specific Hazard Classification
Safety data sheets for the 3-substituted positional isomer (CAS 1353971-67-1) explicitly include hazard statement H302 ('Harmful if swallowed') along with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Published technical datasheets for the 4-substituted target compound do not currently specify hazard classifications; however, the presence of documented H302 oral toxicity for the 3-substituted analog establishes that toxicity profiles within this regioisomer family are not uniform and cannot be assumed equivalent without isomer-specific safety evaluation . The differential hazard labeling reflects fundamental differences in how biological systems and regulatory frameworks treat these structurally distinct entities [1].
Hazard ClassificationCross-study
No H302 for 4-isomer; H302 (harmful if swallowed) for 3-isomer
No H302 classification documented in published technical datasheets as of assessment
Comparator Or Baseline
H302 – Harmful if swallowed (3-substituted isomer)
Quantified Difference
Presence versus absence of documented acute oral toxicity warning
Conditions
Supplier-published safety data sheet hazard identification; GHS classification framework
Why This Matters
Procurement decisions for laboratory-scale research must account for isomer-specific hazard profiles; assuming equivalent safety handling requirements across regioisomers creates unrecognized occupational exposure risks and may violate institutional chemical hygiene protocols.
The target 4-substituted compound is cataloged and supplied by Chemenu (Catalog CM497462, 97% purity), CymitQuimica (Ref. 3D-DEC97570, min. 95% purity), and CNreagent (via Fluorochem code 080548) . The 3-substituted isomer is supplied by Fluorochem under a distinct product code (F080547) and is not cross-listed with the 4-substituted compound in supplier catalogs . The 2-substituted isomer is supplied by Smolecule (Catalog S8200201) as a separately inventoried compound . Importantly, CymitQuimica lists the 4-substituted compound as 'Ausgelaufen' (discontinued) across multiple package sizes (50mg, 100mg, 250mg, 500mg, 1g), indicating constrained commercial availability that necessitates deliberate procurement planning rather than ad hoc substitution with the more readily available 3-isomer .
Commercial AvailabilitySupplier data
Chemenu CM497462 (4-isomer) vs. Fluorochem F080547 (3-isomer); 4-isomer discontinued at one supplier
Constrained supply; verify stock status before ordering the correct regioisomer.
Supplier catalog analysis as of assessment; confirm current availability.
Supply ChainProcurementCommercial Availability
Evidence Dimension
Commercial Availability and Product Code Assignment
Target Compound Data
Chemenu CM497462; CymitQuimica 3D-DEC97570 (discontinued); CNreagent via Fluorochem 080548
Separate catalog entries; distinct product codes; differentiated supply status (4-isomer discontinued at one supplier, 3-isomer actively listed)
Conditions
Commercial supplier catalog analysis as of assessment date
Why This Matters
Understanding supplier-specific availability and stock status of the correct 4-substituted regioisomer enables accurate procurement planning and prevents experimental delays caused by ordering the wrong isomer or assuming that the 3-substituted analog can serve as a drop-in replacement.
Supply ChainProcurementCommercial Availability
4-Substituted Piperidine Scaffold and NK2 Antagonism
Patent literature specifically identifies 4-substituted piperidine derivatives as a privileged scaffold for neurokinin 2 (NK2) receptor antagonism [1]. The patent 'Therapeutic heterocycles which antagonize neurokinin receptors' explicitly claims novel 4-substituted piperidine derivatives that antagonize the pharmacological actions of tachykinin neurokinins at the NK2 receptor, with structure-activity relationships indicating that the 4-position substitution pattern is integral to receptor engagement [1]. This contrasts with the broader piperidine scaffold family where substitution at other ring positions (2-, 3-, or N-substitution) yields different receptor selectivity profiles [2]. The 4-position substitution geometry presents the side chain in a specific spatial orientation relative to the N-acetyl group that is distinct from the vectors achievable with 2- or 3-substituted analogs [3].
NK2 Scaffold ActivityClass-level
4-substituted piperidine scaffold associated with NK2 receptor antagonism in patent claims
Class-level scaffold inference only; direct target engagement data not available for this compound.
Reported in patent literature; requires compound-specific validation.
4-substituted piperidine scaffold associated with NK2 receptor antagonist activity in patent claims
Comparator Or Baseline
2- and 3-substituted piperidine scaffolds (different receptor selectivity profiles)
Quantified Difference
Position-dependent pharmacological outcomes; class-level inference only (no direct quantitative comparator data available for this specific compound)
Conditions
Patent claims and SAR analysis from piperidine derivative patent literature; extrapolation to target compound based on shared 4-substitution pattern
Why This Matters
For researchers investigating NK2 receptor pharmacology or developing neurokinin-targeted probes, the 4-substituted regioisomer represents the structurally appropriate scaffold choice; substitution at alternative positions would place the pharmacophore in a geometry inconsistent with the documented NK2 antagonist SAR.
Researchers developing neurokinin 2 (NK2) receptor ligands should select the 4-substituted isomer (CAS 1353975-70-8) as their starting scaffold. Patent literature identifies 4-substituted piperidine derivatives as a privileged scaffold for NK2 receptor antagonism [1]. The 4-position substitution pattern presents the amino-ethoxymethyl side chain at the geometry specified in the patent SAR, which 2- or 3-substituted isomers cannot replicate due to their divergent exit vector orientations. The free primary amine on the amino-ethoxymethyl side chain provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination, or sulfonamide formation), enabling systematic exploration of the NK2 pharmacophore while maintaining the correct core geometry .
Position-Specific Docking and Pharmacophore Modeling
The canonical SMILES string CC(=O)N1CCC(COCCN)CC1 uniquely identifies the 4-substituted topology for computational modeling workflows . This regioisomer-specific encoding is essential for accurate docking simulations, pharmacophore model generation, and structure-based virtual screening campaigns where the three-dimensional orientation of the amino-ethoxymethyl side chain relative to the N-acetyl group determines predicted binding poses [2]. Using the 2- or 3-substituted isomer's SMILES string (CC(=O)N1CCCCC1COCCN or CC(=O)N1CCCC(COCCN)C1) in these computational workflows would generate outputs corresponding to the wrong isomer's geometry, invalidating any predictions of target engagement or binding affinity . The distinct MDL numbers (MFCD21092314 for the 4-isomer versus MFCD21092313 for the 3-isomer) provide additional verification for correct compound registration in cheminformatics databases .
Chemical Biology Probe for Target Engagement
For structure-activity relationship studies designed to map the positional tolerance of a biological target to piperidine substitution patterns, the 4-substituted isomer serves as one component of a regioisomer panel that must include the 2- and 3-substituted variants as comparators [3]. Because regioisomer substitution position on the piperidine ring determines the spatial presentation of the amino-ethoxymethyl group and its hydrogen-bonding capacity, side-by-side testing of all three positional isomers is required to establish whether target engagement is position-dependent [4]. Procurement of the correct 4-substituted isomer (CAS 1353975-70-8) from verified suppliers such as Chemenu (Catalog CM497462) ensures that experimental conclusions about position-specific activity are not confounded by compound misidentification .
N-Acetylpiperidine Library Synthesis Scaffold
The compound functions as a versatile intermediate for generating focused libraries of 4-substituted N-acetylpiperidine derivatives. The free primary amine on the amino-ethoxymethyl side chain serves as a reactive anchor point for introducing diverse functional groups (e.g., aryl, heteroaryl, acyl, sulfonyl, or alkyl moieties) via standard amide coupling, sulfonamide formation, or reductive amination protocols . The 4-position substitution ensures that the elaborated side chain extends along a vector distinct from both the N-acetyl group and the piperidine ring plane, a geometry that may confer favorable physicochemical properties including enhanced aqueous solubility relative to more lipophilic 2-substituted scaffolds. The commercially available purity of 97% (Chemenu CM497462) is suitable for direct use as a synthetic building block without additional purification steps in most research contexts .
Application
Selection Property
Validation Focus
NK2 receptor probe synthesis
4-substituted piperidine scaffold geometry
Confirm regioisomer identity and patent SAR compatibility
Docking / pharmacophore modeling
Canonical SMILES string (CC(=O)N1CCC(COCCN)CC1)
Verify SMILES for computational input; avoid 2- or 3-isomer strings
Target engagement SAR panel
Regioisomer identity control
Cross-check with 2- and 3-substituted comparators to map position dependence
N-acetylpiperidine library synthesis
Free primary amine derivatization handle
Assess amine reactivity and purity for downstream coupling chemistry
[2] Substituted piperidines as HDM2 inhibitors. SAR study demonstrating position-dependent activity. 2015. View Source
[3] BindingDB. Binding affinities for substituted aminopiperidines across multiple target classes. Database of experimentally determined activity data. Accessed 2026. View Source
[4] SAR of Amide Substitutions on Piperidine. PMC Table 4. Structure-activity relationships of piperidine derivatives with quantitative activity comparisons. 2015. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.